molecular formula C19H18ClFN2O2 B2486237 (3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile CAS No. 477889-17-1

(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile

Cat. No. B2486237
CAS RN: 477889-17-1
M. Wt: 360.81
InChI Key: LYBICWBONBGDAW-YDZHTSKRSA-N
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Description

“(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile” is a chemical compound with the CAS Number: 477889-17-1. It has a molecular weight of 360.82 and its IUPAC name is (3E)-3-{[(4-chlorobenzyl)oxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

In a study by Viji et al. (2020), molecular docking and quantum chemical calculations were conducted on a similar compound, focusing on its molecular structure and spectroscopic data. The study involved density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations. The biological effects of the compound were predicted based on molecular docking results (Viji et al., 2020).

Synthesis and Characterization of Derivatives

Al‐Sehemi et al. (2012) explored the interaction of similar compounds, leading to the synthesis and characterization of derivatives. The study included IR, UV, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into the molecular orbitals and energy gaps of the systems (Al‐Sehemi et al., 2012).

Antimicrobial Activity Studies

Research by Viji et al. (2020) on a related compound involved analysis of its antimicrobial activity. The compound exhibited antifungal and antibacterial effects, with molecular docking used to identify interactions with different proteins. The study also included NBO analysis for molecular stability and Fukui functions for local reactivity properties (Viji et al., 2020).

Synthesis and Antimicrobial Activity of Nicotinonitrile Derivatives

Guna et al. (2015) synthesized related compounds and evaluated their antimicrobial activity against various bacteria and fungi. The structures of the products were elucidated using IR, NMR, mass spectral data, and elemental analysis (Guna et al., 2015).

Computational Approach for Anticancer Agents

Sheikh et al. (2010) conducted in silico molecular docking analyses of similar compounds in the active sites of enzyme cytochrome P450 reductase. This study aimed to computationally obtain new anticancer agents, highlighting the compound's affinity for the enzyme's active sites (Sheikh et al., 2010).

Phase Transition and Computational Investigations

Alamro et al. (2021) designed and investigated laterally di-substituted derivatives for their mesomorphic properties. The study included elemental analyses, NMR, FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM). Computational methods were used to deduce optimized geometrical architectures (Alamro et al., 2021).

Spectroscopic and Quantum Chemical Studies for Antimicrobial Activity

Sivakumar et al. (2021) conducted experimental and theoretical vibrational studies on a related compound, comparing them with standard values for consistency. The study included DFT analysis, HOMO-LUMO energy distribution, and molecular electrostatic potential (MEP) mapping. Antimicrobial activity was also evaluated (Sivakumar et al., 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-2-[4-(3-fluoropropoxy)phenyl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-18-6-2-15(3-7-18)14-25-23-13-17(12-22)16-4-8-19(9-5-16)24-11-1-10-21/h2-9,13,17H,1,10-11,14H2/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBICWBONBGDAW-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC(C#N)C2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C(C#N)C2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile

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